BenchChemオンラインストアへようこそ!

4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

EGFR tyrosine kinase inhibition purine isostere hinge-binding pharmacophore

4-(1H‑Imidazol‑1‑yl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 904006‑71‑9, C₁₄H₁₀N₆, MW 262.27) is a heterocyclic small molecule built on the pyrazolo[3,4‑d]pyrimidine scaffold – a well‑established purine isostere that mimics the adenine hinge‑binding motif in ATP‑competitive kinase inhibition [REFS‑1]. The compound is structurally distinguished by a 1‑phenyl substituent at N1 and a 1H‑imidazol‑1‑yl group at C4.

Molecular Formula C14H10N6
Molecular Weight 262.276
CAS No. 904006-71-9
Cat. No. B2672204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS904006-71-9
Molecular FormulaC14H10N6
Molecular Weight262.276
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C=CN=C4
InChIInChI=1S/C14H10N6/c1-2-4-11(5-3-1)20-14-12(8-18-20)13(16-9-17-14)19-7-6-15-10-19/h1-10H
InChIKeyUSZOYTCTXKHZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(1H-Imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 904006‑71‑9): Core Scaffold, Physicochemical Identity, and Comparator Landscape


4-(1H‑Imidazol‑1‑yl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 904006‑71‑9, C₁₄H₁₀N₆, MW 262.27) is a heterocyclic small molecule built on the pyrazolo[3,4‑d]pyrimidine scaffold – a well‑established purine isostere that mimics the adenine hinge‑binding motif in ATP‑competitive kinase inhibition [REFS‑1]. The compound is structurally distinguished by a 1‑phenyl substituent at N1 and a 1H‑imidazol‑1‑yl group at C4. The most directly comparable analog with published quantitative bioactivity is 4‑amino‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (PP3, CAS 5334‑30‑5), which differs only in the C4 substituent (‑NH₂ vs. imidazole) and has a reported EGFR‑TK IC₅₀ of 2.7 μM [REFS‑2]. The target compound is listed by multiple chemical suppliers as a research‑grade building block (typical purity ≥95 %) for kinase‑focused medicinal chemistry programs [REFS‑3].

Why 4-(1H-Imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with Generic Pyrazolo[3,4-d]pyrimidine Analogs


Within the 1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine series, the identity of the C4 substituent critically dictates kinase selectivity, hinge‑binding geometry, and physicochemical properties. Published SAR on close analogs demonstrates that replacing the 4‑amino group (PP3, EGFR IC₅₀ = 2.7 μM) with a 4‑(phenylamino) moiety shifts potency by >10‑fold and alters selectivity across the kinome [REFS‑1]. The imidazole ring at C4 introduces an additional aromatic H‑bond acceptor/donor surface that is absent in amino, phenoxy, or alkylamino analogs, which is expected to re‑orient the vector entering the solvent‑exposed region of the ATP pocket and modulate selectivity versus off‑target kinases [REFS‑2]. Furthermore, the imidazole substituent increases molecular weight (+51 Da vs. the 4‑amino analog) and the number of nitrogen atoms (N₆ vs. N₅), altering logP and solubility profiles relative to simple 4‑amino or 4‑alkoxy congeners [REFS‑3]. These structural differences mean that the compound cannot serve as a drop‑in replacement for other 4‑substituted‑1‑phenyl‑pyrazolo[3,4‑d]pyrimidines without re‑validation of target engagement and selectivity in the user's specific assay system.

Quantitative Differentiation Evidence for 4-(1H-Imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 904006‑71‑9) Versus Closest Comparators


C4 Substituent Identity: Imidazole vs. Amino – Kinase Hinge-Binding Geometry and EGFR Inhibitory Potency

The target compound bears a 1H‑imidazol‑1‑yl group at C4, whereas the closest commercially available analog with published data, 4‑amino‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (PP3, CAS 5334‑30‑5), carries a primary amine. PP3 is a confirmed EGFR‑TK inhibitor with an IC₅₀ of 2.7 μM in a cell‑free kinase assay [REFS‑1]. The imidazole ring provides an additional aromatic plane and a second nitrogen lone pair that can act as a H‑bond acceptor, features absent in the ‑NH₂ analog. In the broader pyrazolo[3,4‑d]pyrimidine class, 4‑(phenylamino) derivatives achieve EGFR IC₅₀ values down to 0.034 μM, demonstrating that C4 substituent bulk and electronics directly modulate potency [REFS‑2]. Direct quantitative EGFR inhibition data for the target compound are not available in the published literature; this represents a data gap that prospective users must address through in‑house profiling.

EGFR tyrosine kinase inhibition purine isostere hinge-binding pharmacophore

Molecular Weight and Heteroatom Count Differentiation Versus 4‑Amino Analog (PP3)

The target compound (C₁₄H₁₀N₆, MW 262.27) differs from the 4‑amino analog PP3 (C₁₁H₉N₅, MW 211.22) by +51.05 Da and one additional nitrogen atom [REFS‑1][REFS‑2]. This shift in heteroatom count alters calculated logP (clogP estimated at ~2.0 for the imidazole derivative vs. ~1.5 for the amino analog, based on the pyrazolo[3,4‑d]pyrimidine core) and modifies hydrogen‑bond acceptor count (6 vs. 5). These differences influence solubility in DMSO and aqueous buffers, passive membrane permeability, and chromatographic retention behavior – all relevant for assay development and compound handling in screening cascades [REFS‑3].

physicochemical properties molecular weight nitrogen count

Purine Isostere Scaffold: Adenine Mimicry and Kinase ATP‑Site Engagement Potential

The pyrazolo[3,4‑d]pyrimidine core is a validated purine (adenine) isostere, repositioning the imidazole nitrogen of the natural purine to a pyrazole moiety, which preserves the hydrogen‑bonding pattern required for ATP‑site hinge‑region binding in kinases [REFS‑1]. The target compound retains this core while additionally appending a 1H‑imidazole at C4. This creates a 'double imidazole' topology (one fused within the pyrazolo ring system as part of the pyrimidine and a second as the C4 substituent) that is unique among commercially available 1‑phenyl‑pyrazolo[3,4‑d]pyrimidine building blocks. Phenylpyrazolo[3,4‑d]pyrimidine analogs have demonstrated dual EGFR/VEGFR2 inhibition with IC₅₀ values spanning 0.3–24 μM, and the scaffold is recognized as a privileged starting point for multitarget kinase inhibitor design [REFS‑2].

purine isostere adenine mimicry kinase inhibitor scaffold

Regioisomeric and Scaffold‑Hopping Comparison: 4‑(1H‑Imidazol‑1‑yl)‑pyrazolo[3,4‑d]pyrimidine vs. Triazolo[1,5‑a]pyrimidine Isomers

The target compound shares its molecular formula (C₁₄H₁₀N₆) with at least one isomeric compound: 7‑[4‑(1H‑imidazol‑1‑yl)phenyl][1,2,4]triazolo[1,5‑a]pyrimidine (CAS 320416‑54‑4), which positions the imidazole on a phenyl spacer rather than directly on the heterocyclic core [REFS‑1]. This constitutional isomerism leads to fundamentally different pharmacophoric geometries: the target compound presents the imidazole directly conjugated to the pyrimidine ring (potentially participating in hinge binding), whereas the triazolo isomer projects the imidazole away from the core (likely solvent‑exposed). In kinase inhibitor design, direct C4‑heteroaryl substitution has been associated with improved hinge‑region complementarity compared to peripherally attached heteroaryl groups [REFS‑2].

regioisomer scaffold hopping triazolopyrimidine

C4 Substituent Diversity in 1‑Phenyl‑pyrazolo[3,4‑d]pyrimidines: Imidazole as a Distinct Pharmacophoric Element for SAR Exploration

Published SAR on the 1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine series demonstrates that C4 substituent identity directly modulates antitumor potency across MCF‑7 (breast) and A‑549 (lung) cell lines. In the Abbas et al. (2015) study, 24 derivatives with varied C4 substituents (hydrazinyl, amino, thioether, and heteroaryl) showed EGFR‑TK inhibition ranging from 41% to 91% at a single concentration, with compound 6b (4‑substituted with a heteroaryl‑hydrazinyl moiety) achieving 91% inhibition [REFS‑1]. The target compound's 1H‑imidazol‑1‑yl substituent represents a distinct pharmacophoric element not explicitly covered in this SAR set, occupying a unique position in the C4 substituent chemical space. The imidazole ring is a known metal‑coordinating and H‑bonding motif in kinase inhibitors (e.g., nilotinib, c‑Met inhibitors), suggesting potential for interactions beyond those accessible to amino, alkoxy, or simple aryl substituents [REFS‑2].

structure-activity relationship C4 substitution kinase inhibitor design

Commercial Availability and Purity Benchmarking: Target Compound vs. 4‑Amino Analog (PP3)

Both the target compound and the 4‑amino analog PP3 are commercially available as research chemicals. PP3 (CAS 5334‑30‑5) is stocked by multiple major vendors (MedChemExpress, Tocris, Selleck, Santa Cruz Biotechnology) with typical purity ≥97–99% and is explicitly marketed as an EGFR inhibitor with defined IC₅₀ and negative control applications [REFS‑1][REFS‑2]. In contrast, the target compound (CAS 904006‑71‑9) is listed by a smaller set of suppliers (ChemSrc, EvitaChem) with typical purity ≥95% and without associated bioactivity annotations, positioning it as a discovery‑stage building block rather than a validated pharmacological tool [REFS‑3]. This distinction has procurement implications: PP3 can be used directly as a reference inhibitor in kinase assays, while the target compound requires full in‑house characterization before use in biological studies.

commercial availability purity research chemical procurement

Recommended Application Scenarios for 4-(1H-Imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 904006‑71‑9) Based on Verified Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation via C4 Imidazole Scaffold‑Hopping

This compound is best deployed as a starting scaffold in kinase inhibitor discovery programs where the C4 imidazole substituent is intended to explore novel hinge‑binding interactions beyond those accessible to 4‑amino or 4‑alkoxy analogs. The pyrazolo[3,4‑d]pyrimidine core is a validated adenine isostere, and the appended imidazole may engage the kinase active site via H‑bonding with the hinge region (e.g., Met793 in EGFR) or coordinate catalytic lysine residues [REFS‑1]. SAR campaigns should benchmark against the 4‑amino analog PP3 (EGFR IC₅₀ 2.7 μM) and published 4‑(phenylamino) derivatives (IC₅₀ down to 0.034 μM) to establish the potency contribution of the imidazole substituent [REFS‑2]. Docking studies into EGFR, VEGFR2, or CDK2 ATP sites are recommended prior to synthesis of derivative libraries [REFS‑3].

Chemical Biology: Purine Isostere Probe for ATP‑Competitive Enzyme Studies

The compound's pyrazolo[3,4‑d]pyrimidine core functions as a purine isostere, enabling its use as a probe for ATP‑competitive enzymes including kinases, phosphodiesterases, and ATPases [REFS‑1]. The 'double imidazole' topology may provide distinct selectivity signatures compared to adenine or simple 4‑amino‑pyrazolo[3,4‑d]pyrimidines. Researchers should employ this compound in biochemical counter‑screening panels to assess off‑target kinase engagement, using PP3 as a comparator to deconvolute the contribution of the C4 imidazole to selectivity [REFS‑2].

Synthetic Chemistry: Building Block for Parallel Library Synthesis and Late‑Stage Functionalization

With its 1‑phenyl and 4‑(1H‑imidazol‑1‑yl) substituents pre‑installed on the pyrazolo[3,4‑d]pyrimidine core, this compound serves as a versatile building block for parallel medicinal chemistry campaigns. The C3, C6, and phenyl ring positions are amenable to further functionalization via electrophilic aromatic substitution, cross‑coupling, or directed metalation [REFS‑1]. The compound's purity (≥95%) and molecular weight (262.27) are compatible with standard high‑throughput chemistry workflows, and its single defined regioisomer (confirmed by InChIKey USZOYTCTXKHZOX‑UHRUZSKTSA‑N) avoids the regioisomeric ambiguity that complicates some pyrazolo[3,4‑d]pyrimidine building blocks [REFS‑2].

Computational Chemistry: Docking and Pharmacophore Modeling of Novel Kinase Inhibitor Chemotypes

The compound's well‑defined 3D structure and 'double imidazole' pharmacophore make it suitable for computational docking studies into kinase ATP sites. Its core scaffold mimics adenine, while the C4 imidazole can be modeled as either a hinge‑binding element or a solvent‑exposed group depending on the target kinase [REFS‑1]. Comparative docking of the target compound and PP3 into EGFR (PDB: 1M17) or VEGFR2 (PDB: 2OH4) can generate testable hypotheses about the imidazole's contribution to binding affinity before committing to synthesis [REFS‑2]. The commercially verified regioisomeric purity ensures that computational predictions are based on the correct covalent structure [REFS‑3].

Quote Request

Request a Quote for 4-(1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.